3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
Description
3-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a piperazine moiety substituted with a furan-2-carbonyl group. Its structural complexity highlights its relevance in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic motifs play critical roles.
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C21H20N4O4/c26-19-13-17(16-5-2-1-3-6-16)22-15-25(19)14-20(27)23-8-10-24(11-9-23)21(28)18-7-4-12-29-18/h1-7,12-13,15H,8-11,14H2 |
InChI Key |
QEKMRGSDTUXOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with a suitable dihydropyrimidinone precursor under controlled conditions to form the final product. Common reagents used in these reactions include acylation agents, such as benzoyl chloride, and cyclization agents, such as polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl groups can yield the corresponding alcohols .
Scientific Research Applications
3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperazine moiety are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally analogous pyrimidinone and piperazine derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Diversity: The furan-2-carbonyl group in the target compound introduces a heteroaromatic carbonyl, which may enhance π-π stacking and hydrogen-bonding interactions compared to the morpholinyl group in or the 4-fluorophenyl group in .
Physicochemical Properties :
- Melting points correlate with molecular symmetry and crystallinity. For example, compound 3d (225–226°C) has a higher melting point due to its rigid coumarin-hydrazine moiety.
- The target compound’s lack of reported melting point suggests further experimental characterization is needed.
Biological Activity: Anticancer Potential: Thieno-pyrimidinone derivatives (e.g., ) demonstrated moderate anticancer activity in vitro, with IC₅₀ values ranging from 5–20 µM against breast cancer cell lines. The furan-carbonyl group in the target compound may improve cytotoxicity by enhancing cellular uptake. Enzyme Inhibition: Piperazine-linked pyrimidinones (e.g., ) showed inhibitory effects on kinases (e.g., EGFR, IC₅₀ ~ 0.8 µM), suggesting the target compound’s furan substituent could modulate selectivity.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s yield and purity are unreported, but analogous piperazine-pyrimidinones (e.g., ) were synthesized in 70–78% yields, suggesting feasible scalability .
- Fluorinated aryl groups (e.g., in ) enhance metabolic stability, whereas the furan moiety may increase susceptibility to oxidative metabolism.
Biological Activity
The compound 3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one (CAS Number: 1043008-15-6) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 485.5 g/mol. The structure features a pyrimidine core, a furan-2-carbonyl group, and a piperazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O7S |
| Molecular Weight | 485.5 g/mol |
| CAS Number | 1043008-15-6 |
Anti-Tubercular Activity
Recent studies have highlighted the potential of compounds containing piperazine and pyrimidine derivatives in combating Mycobacterium tuberculosis. For instance, a related study designed and synthesized various substituted piperazine derivatives, demonstrating significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . Although specific data on the compound of interest is limited, its structural similarity to these active derivatives suggests potential efficacy against tuberculosis.
Anticancer Properties
Research into furan-containing compounds has indicated their promising role in anticancer therapies. For example, derivatives like 4-(furan-2-carbonyl)piperazin-1-ium have shown cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis through the activation of specific cellular pathways, which may also apply to our compound based on its structural features.
Mechanistic Studies
The biological mechanisms underlying the activity of furan and pyrimidine derivatives often involve interactions with critical proteins involved in cell signaling pathways. For instance, studies have focused on the stabilization of hypoxia-inducible factor (HIF), which plays a significant role in cancer progression and response to hypoxic conditions . The compound's ability to modulate such pathways could be explored further through docking studies and molecular dynamics simulations.
Study 1: Synthesis and Evaluation
A study synthesized various furan-based compounds, including derivatives similar to our target compound, and evaluated their biological activities against M. tuberculosis. The most promising candidates exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective anti-tubercular agents .
Study 2: Cytotoxicity Assessment
In another investigation, compounds structurally related to our compound were assessed for cytotoxicity on human embryonic kidney cells (HEK-293). The results indicated low toxicity levels, suggesting that these compounds could be developed further without significant safety concerns .
Future Directions
The exploration of 3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one should focus on:
- In vitro Studies : Conducting detailed cytotoxicity assays across various cancer cell lines.
- Mechanistic Investigations : Elucidating the pathways affected by this compound using proteomic and genomic approaches.
- Structure-Activity Relationship (SAR) Analysis : Modifying the structure to enhance potency and selectivity against target pathogens or cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
